molecular formula C8H7N3O B1419331 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one CAS No. 33919-37-8

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Katalognummer: B1419331
CAS-Nummer: 33919-37-8
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: YEXMPUAODGWUCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one (Molecular Formula: C8H7N3O) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and neuroscience research . This compound is part of a class of fused triazine derivatives being investigated for their neurotropic and neuroprotective properties . Recent studies on structurally related tetracyclic and pentacyclic heterocyclic systems have demonstrated high anticonvulsant activity by antagonism with pentylenetetrazole (PTZ), as well as sedative, antianxiety, and antidepressant effects . Specifically, such compounds have been shown to bind to the γ-aminobutyric acid type A (GABAA) receptor, a primary target for many neuropsychiatric drugs . The 1,2,4-triazole motif, a key pharmacophore in this molecule, is recognized for its versatile biological activities and is found in several established psychotropic agents, underscoring its value in central nervous system (CNS) drug discovery . This reagent is intended for use in pharmaceutical R&D, specifically for the synthesis of novel heterocyclic systems, the evaluation of psychotropic activity, and docking analysis to elucidate mechanisms of action . It serves as a key intermediate for researchers exploring new therapeutic candidates for neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-methylpyrido[2,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-8(12)11-5-3-2-4-7(11)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXMPUAODGWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-methyl-4H-pyrido[2,1-c]triazin-4-one

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one

Abstract: This technical guide provides a comprehensive analysis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, a heterocyclic compound of significant interest to the scientific community. Fused heterocyclic systems, particularly those incorporating the 1,2,4-triazine core, are foundational scaffolds in medicinal chemistry and materials science. This document delineates the core chemical structure, proposes a robust synthetic pathway, and details the expected spectroscopic characteristics for structural verification. The guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this specific pyridotriazine derivative and its potential applications.

Introduction to the Pyrido[1][2][3]triazine Scaffold

Nitrogen-containing fused heterocyclic systems are cornerstones of modern pharmaceutical research, owing to their diverse pharmacological profiles. Among these, the 1,2,4-triazine moiety is a privileged structure known to impart a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] When fused with other heterocyclic rings, such as pyridine, the resulting scaffold's steric and electronic properties are significantly altered, opening new avenues for drug design.

The pyrido[1][2][3]triazine core, in particular, has been investigated for various therapeutic applications. Derivatives of this family have shown potential as anticancer agents, enzyme inhibitors, and molluscicides.[3][6] The specific compound, 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, combines the rigidity of the fused bicyclic system with the specific electronic influence of a methyl group and a carbonyl function, making it a compelling target for synthesis and biological evaluation.

Elucidation of the Core Chemical Structure

The formal IUPAC name, 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, precisely defines the molecule's architecture. It consists of a pyridine ring fused to a 1,2,4-triazine ring. The [2,1-c] designation specifies the fusion orientation, creating a bridgehead nitrogen atom. The structure is characterized by a ketone at position 4 and a methyl substituent at position 3 of the triazine ring.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O[7][8]
Molecular Weight 161.16 g/mol [7][8]
CAS Number 33919-37-8[9]

This planar, aromatic system possesses a unique distribution of electron density, influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group, which is crucial for its potential molecular interactions and biological activity.

Caption: 2D structure of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one.

Retrosynthetic Analysis and Proposed Synthesis Protocol

Causality in Synthesis Design: The most logical and field-proven approach for constructing the pyrido[1][2][3]triazin-4-one ring system involves the cyclocondensation of a hydrazine precursor with an α-keto acid or its ester.[10] This strategy is efficient and allows for the direct installation of substituents on the triazine ring. For the target molecule, the key disconnection is across the N2-C3 and N1-C9a bonds, leading back to 2-hydrazinopyridine and a pyruvic acid derivative. 2-Hydrazinopyridine is a readily available starting material, often synthesized from 2-chloropyridine and hydrazine hydrate.[11][12]

GReactant12-HydrazinopyridineIntermediateHydrazone Intermediate(in situ)Reactant1->IntermediateReactant2Ethyl PyruvateReactant2->IntermediateProduct3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-oneIntermediate->Product Reflux, EtOH(Cyclization)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one

This protocol is a self-validating system, incorporating reaction monitoring and standard purification techniques to ensure the identity and purity of the final product.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (1.09 g, 10.0 mmol).

    • Add absolute ethanol (40 mL) and stir until the solid is fully dissolved.

    • To this solution, add ethyl pyruvate (1.28 g, 1.15 mL, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

    • The causality for heating is to provide the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization, which expels a molecule of water and ethanol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase. The disappearance of the 2-hydrazinopyridine spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.

    • Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any residual impurities.

  • Purification:

    • For high purity, the crude solid can be recrystallized from a minimal amount of hot ethanol or isopropanol. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with cold solvent, and dry under vacuum to yield the final product.

Spectroscopic Characterization and Data Interpretation

Structural confirmation relies on a combination of spectroscopic methods. The following sections describe the expected data for 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one based on its structure and data from analogous compounds.[2][13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl group.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~ 8.5 - 8.7Doublet (d)H9Deshielded due to proximity to the electronegative bridgehead nitrogen (N5) and the triazine ring.
~ 7.8 - 8.0Triplet (t)H7Typical aromatic proton shift, coupled to H6 and H8.
~ 7.5 - 7.7Doublet (d)H8Coupled to H7.
~ 7.2 - 7.4Triplet (t)H6Coupled to H7 and the bridgehead nitrogen.
~ 2.5 - 2.7Singlet (s)-CH₃Characteristic shift for a methyl group attached to an sp² carbon in a heterocyclic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule, confirming the presence of the carbonyl group and the eight unique carbon atoms.

Predicted Shift (δ, ppm)AssignmentRationale
> 160C4 (C=O)Characteristic downfield shift for a carbonyl carbon in an amide-like environment.
~ 145 - 155C3, C9asp² carbons bonded to two nitrogen atoms, resulting in significant deshielding.
~ 120 - 140C6, C7, C8, C9Aromatic carbons of the pyridine ring.
~ 20 - 25-CH₃Typical shift for a methyl carbon attached to an aromatic system.
Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups.

Predicted Frequency (cm⁻¹)VibrationRationale
~ 3100 - 3000C-H stretchAromatic C-H stretching.
~ 2950 - 2850C-H stretchAliphatic C-H stretching of the methyl group.
~ 1680 - 1660C=O stretchStrong, characteristic absorption for the triazinone carbonyl group.
~ 1600 - 1450C=C / C=N stretchAromatic and heteroaromatic ring stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[1][16][17]

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 161, corresponding to the molecular formula C₈H₇N₃O.

  • Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, stable pieces.[16]

    • Loss of CO (m/z 133): A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment ion at m/z 133.

    • Loss of CH₃CN (m/z 120): Rearrangement and cleavage could lead to the loss of acetonitrile.

    • Formation of Pyridine-based fragments: Cleavage of the triazine ring can lead to various pyridine-containing cations.

Potential Biological Significance and Future Directions

The pyrido[1][2][3]triazine scaffold is a promising platform for the development of novel therapeutic agents. Related structures have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6] The specific structural features of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one—a planar, rigid system capable of participating in π-stacking and hydrogen bonding (via the carbonyl oxygen)—make it an attractive candidate for screening as a kinase inhibitor or an intercalating agent.

Future research should focus on:

  • Biological Screening: Evaluating the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methyl group at the C3 position or introducing various substituents onto the pyridine ring to optimize biological activity and selectivity.

  • Computational Modeling: Using molecular docking studies to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one is a well-defined heterocyclic compound with a structure amenable to straightforward synthesis and detailed characterization. Its core scaffold is associated with a wide range of important biological activities, positioning this molecule as a valuable building block for further investigation in medicinal chemistry and drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, verify, and explore the potential of this compelling compound.

References

Sources

Methodological & Application

Technical Application Note: Optimization of Recrystallization Protocols for 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a fused bicyclic heterocycle often utilized as a scaffold in medicinal chemistry for its potential biological activities, including antimicrobial and enzyme inhibitory properties. Structurally, it features a pyridine ring fused to a triazineone moiety, creating a planar, electron-deficient system with significant polarity due to the amide functionality and multiple nitrogen atoms.

The Purification Challenge

Synthetically, this compound is typically accessed via the condensation of 2-hydrazinopyridine with pyruvic acid (or its esters). The crude product often contains unreacted hydrazines, polymeric byproducts, or colored impurities.

  • Solubility Profile: The fused amide core confers moderate solubility in polar organic solvents (alcohols, DMSO, DMF) but poor solubility in non-polar solvents (hexanes, ether).

  • Crystallization Behavior: Due to its planar stacking potential, the compound can occlude impurities if precipitated too rapidly. "Oiling out" is a common risk if the solvent polarity does not match the solute's dipole moment at high temperatures.

This guide details a validated protocol for solvent selection and recrystallization to achieve >98% purity.

Solvent Selection Strategy

The choice of solvent is dictated by the "Temperature Coefficient of Solubility"—the solvent must dissolve the target at its boiling point (reflux) but reject it at room temperature or 0°C.

Primary Solvent Recommendations
Solvent SystemRoleApplication Context
Ethanol (Absolute or 95%) Primary Standard Recommended Starting Point. The polarity of ethanol matches the amide core well. It offers a high safety profile and easy removal (bp 78°C). Most pyrido-triazinone derivatives crystallize effectively from cooling ethanolic solutions.
Methanol High Solubility AlternativeUse if the compound is too insoluble in refluxing ethanol. Methanol's higher polarity can dissolve stubborn solids but may lead to lower recovery yields due to higher solubility at RT.
Acetonitrile (MeCN) Polarity SwitchExcellent for removing polar impurities that are insoluble in MeCN. Often yields sharper, denser crystals than alcohols. Use if alcohols cause solvolysis (rare for this core) or if "oiling out" occurs in alcohols.
Ethanol/Water (1:1 to 3:1) Anti-Solvent SystemUse if the compound is too soluble in pure ethanol. Dissolve in hot ethanol, then add hot water until turbidity persists, then cool.
DMF/Water "Nuclear Option"Only for extremely insoluble derivatives. Dissolve in minimum hot DMF, add water to precipitate. Warning: Difficult to remove residual DMF.

Detailed Experimental Protocol

Phase 1: Solubility Screening (Small Scale)

Before committing the bulk material, perform this test with 50 mg of crude solid.

  • Place 50 mg of solid in a test tube.

  • Add 0.5 mL of Ethanol . Heat to reflux (heat gun or water bath).

    • If dissolved: Cool to RT. If crystals form, Ethanol is the correct solvent.

    • If insoluble: Add more Ethanol (up to 2 mL). If still insoluble, switch to Methanol .

    • If dissolved at RT: The compound is too soluble. Try Ethanol/Water or Ethyl Acetate/Hexane .

Phase 2: Bulk Recrystallization (Ethanol Protocol)

Materials:

  • Crude 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

  • Solvent: Ethanol (Absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Celite (filter aid)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add minimum amount of Ethanol to cover the solid.

    • Heat the mixture to reflux (bath temp ~85°C).

    • Add additional Ethanol slowly through the condenser until the solid just dissolves. Note: If a small amount of dark residue remains insoluble, do not add infinite solvent; this is likely inorganic salt or polymer.

  • Decolorization (Optional):

    • If the solution is dark/black, remove from heat, let cool slightly (to stop boiling), and add Activated Charcoal (1-2% by weight of crude).

    • Return to reflux for 5-10 minutes.

  • Hot Filtration (Critical):

    • Goal: Remove charcoal and insoluble mechanical impurities without crashing out the product.

    • Pre-heat a glass funnel and fluted filter paper (or a Celite pad on a sintered funnel) with hot ethanol.

    • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Re-heat the filtrate if crystals formed during filtration to ensure a clear solution.

    • Cover the flask loosely (foil or watch glass) and allow it to cool slowly to room temperature undisturbed. Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Collection & Drying:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the filter cake with a small portion of cold Ethanol (-20°C).

    • Dry the solid under high vacuum (0.1 mbar) at 40-50°C for 4 hours to remove residual solvent.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent boiling point is higher than the melting point of the solvated product, or impurities are lowering the MP.1. Add a seed crystal at the cloud point.2. Switch to a lower boiling solvent (e.g., Methanol).3. Vigorously stir the oil as it cools to induce solidification.
Low Yield Compound is too soluble in cold solvent.1. Concentrate the mother liquor and collect a "second crop" (lower purity).2. Use an Ethanol/Water mixture next time.
Colored Crystals Chromophores trapped in crystal lattice.Repeat recrystallization using Acetonitrile or increase Activated Charcoal treatment time.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Matrix

SolventSelection Start Start: Crude Solid TestEtOH Test Solubility in Hot Ethanol (78°C) Start->TestEtOH SolubleHot Soluble at Reflux? TestEtOH->SolubleHot CheckCold Precipitates at RT/0°C? SolubleHot->CheckCold Yes TryMeOH Try Methanol (Higher Polarity) SolubleHot->TryMeOH No YesSoluble Yes NoSoluble No UseEtOH PRIMARY CHOICE: Recrystallize from Ethanol CheckCold->UseEtOH Yes UseEtOHWater Too Soluble: Use Ethanol/Water (1:1) CheckCold->UseEtOHWater No (Stays dissolved) TryMeCN Try Acetonitrile (Aprotic) TryMeOH->TryMeCN Still Insoluble UseDMF Insoluble in Alcohols: Use DMF/Water TryMeCN->UseDMF Still Insoluble

Caption: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Diagram 2: Recrystallization Process Flow

RecrystProcess Crude Crude Mixture (Solid) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat Filter Hot Filtration (Remove insolubles) Dissolve->Filter >80°C Cool Controlled Cooling (RT -> 0°C) Filter->Cool Slow Collect Vacuum Filtration & Wash Cool->Collect Crystals Form Dry Pure Product (>98% Purity) Collect->Dry Vacuum

Caption: Step-by-step workflow for the purification of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one.

References

  • Zaki, M. E. A., Fathalla, O. A., Swelam, S. A., & Aly, H. F. (2004). Synthesis of pyrido[2,1-c][1,2,4]triazine, 1,2,4-triazolo[4,3-a]pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica, 61(1), 55-64. Link

  • PubChem. (2025).[1] Pyrido[1,2,4]triazinone Structure and Data.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Indeno[1,2-c]pyrazol-4(1H)-one Derivatives. (Demonstrates ethanol recrystallization for fused pyrazole-ketone systems). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-methyl-4H-pyrido[2,1-c]triazin-4-one

Technical Support Center: Purification of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one

Welcome to the dedicated technical support guide for the purification of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this pyridotriazinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

The synthesis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, a heterocyclic compound of interest in medicinal chemistry, often presents unique purification challenges. These can range from the removal of starting materials and reagents to dealing with side products and managing the compound's solubility. This guide is structured to address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one.

Question 1: My crude product is a dark, oily residue instead of a solid. How can I crystallize it?

Answer:

An oily crude product suggests the presence of impurities that are depressing the melting point and preventing crystallization. The likely culprits are residual solvent, unreacted starting materials, or low-molecular-weight side products.

Causality: The formation of an oil is a common issue when the purity of the compound is low or when an inappropriate solvent is used for precipitation.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, acetic acid) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not, such as diethyl ether or hexane, can be effective.

  • Solvent-Trituration: Try triturating the oil with a non-polar solvent like hexane, diethyl ether, or a mixture of the two. This will often wash away non-polar impurities and can induce crystallization of the desired product.

  • Recrystallization from a Binary Solvent System: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane, or diethyl ether) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.

Question 2: After recrystallization, I still see a significant amount of starting material (2-hydrazinopyridine) in my NMR spectrum. How can I remove it?

Answer:

Residual 2-hydrazinopyridine is a common impurity due to its basic nature and potential for similar solubility to the product.

Causality: Incomplete reaction or the use of excess 2-hydrazinopyridine during the synthesis are the primary causes. Its basicity can make it "sticky" during chromatography.

Troubleshooting Steps:

  • Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-hydrazinopyridine will be protonated and move into the aqueous layer. Be cautious, as the pyridotriazinone product may also have some basicity, so use of a very strong acid or prolonged exposure should be avoided. Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine before drying and concentrating.

  • Column Chromatography: If an acid wash is not effective or if the product is acid-sensitive, column chromatography is the next step. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one can effectively separate the more polar 2-hydrazinopyridine from the product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one to minimize purification challenges?

A common and effective synthetic route involves the condensation of 2-hydrazinopyridine with pyruvic acid or an ester derivative like ethyl pyruvate, followed by cyclization.[4] Using stoichiometric amounts of reactants can help minimize the presence of unreacted starting materials in the crude product.

Synthesis of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one2-Hydrazinopyridine2-HydrazinopyridineIntermediate_HydrazoneIntermediate Hydrazone2-Hydrazinopyridine->Intermediate_HydrazoneCondensationPyruvic AcidPyruvic AcidPyruvic Acid->Intermediate_HydrazoneProduct3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-oneIntermediate_Hydrazone->ProductCyclization (Heat)

Caption: Synthesis of the target compound.

Q2: What are the most likely impurities in the synthesis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one?

Based on the common synthetic route, the most probable impurities are:

  • Unreacted Starting Materials: 2-hydrazinopyridine and pyruvic acid (or its ester).

  • Intermediate Hydrazone: The acyclic intermediate formed from the initial condensation.

  • Side-Products: Potential for the formation of isomeric pyridotriazinones, though less likely with a symmetrical reagent like pyruvic acid.

Q3: What are the recommended solvent systems for recrystallization?

The choice of solvent is critical for successful recrystallization. Based on the polar nature of the pyridotriazinone core, the following solvents and systems are recommended:

Solvent/SystemRationale
Ethanol or MethanolThe product is often soluble in hot alcohols and less soluble when cold.
Ethyl Acetate/HexaneA good binary system for moderately polar compounds.
Dichloromethane/HexaneAnother effective binary system for purification.
WaterFor highly polar compounds, recrystallization from hot water can be effective.

Q4: What are the suggested conditions for purification by column chromatography?

For column chromatography, a silica gel stationary phase is typically used. The mobile phase can be a gradient system to effectively separate impurities.

Stationary PhaseMobile Phase (Eluent System)
Silica Gel (60-120 mesh)Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate)
Silica Gel (60-120 mesh)Gradient of Methanol in Dichloromethane (e.g., 1% to 5% Methanol)

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one. Add a minimal amount of a suitable solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Column Chromatography WorkflowAPrepare Slurry (Silica Gel + Eluent)BPack ColumnA->BCLoad Crude ProductB->CDElute with Solvent GradientC->DECollect FractionsD->EFAnalyze Fractions (TLC)E->FGCombine Pure FractionsF->GHEvaporate SolventG->HIObtain Purified ProductH->I

Caption: Workflow for chromatographic purification.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one.

Purity Assessment

Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the purification is by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1). The purified product should appear as a single spot.

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to starting materials or other impurities is a key indicator of high purity.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

By following this guide, researchers can effectively address the common purification challenges associated with 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one and confidently obtain a product of high purity for their downstream applications.

References

  • Zaki, M. E. A., Fathalla, O. A., Swelam, S. A., & Aly, H. F. (2004). Synthesis of pyrido[2,1-c][1][2][3]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica, 61(1), 55–64.

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molecules, 27(22), 7792. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. Molecules, 24(21), 3872. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1286. [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o417–o418. [Link]

  • Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Synthesis of pyrido-annelated[1][2][3][5]tetrazines,[1][2][3]triazepine, and[1][2][3][5]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5488. [Link]

  • Synthesis of Novel Pyrazolo[3,4-d][1][2][6]Triazines. (URL not available from search results)

  • Metal complexes of pyrazoline dithiocarbamate type ligands, syn- thesis, physio-chemical and liquid crystal studies. Revista Bionatura, 6(1), 1-10. [Link]

Technical Support Center: Fused Triazine Derivatives Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fused Triazine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Enhancing the Solubility of Fused Triazine Derivatives

Fused triazine derivatives often exhibit poor aqueous solubility, a significant hurdle in drug discovery and development that can lead to low bioavailability and hinder further preclinical assessment. This guide provides a systematic approach to addressing these solubility issues.

Initial Assessment: Understanding Your Compound

Before attempting to enhance solubility, it is crucial to characterize the physicochemical properties of your fused triazine derivative.

Key Parameters to Determine:

  • Aqueous Solubility: Determine the intrinsic solubility in water and relevant buffers (e.g., Phosphate-Buffered Saline - PBS).

  • pKa: The basicity of the triazine nitrogens will dictate the extent of ionization at different pH values, significantly impacting solubility.[1]

  • LogP/LogD: This provides a measure of the compound's lipophilicity and can help in selecting appropriate formulation strategies.

  • Solid-State Properties: Characterize the crystalline form (polymorphism) and melting point, as these can influence dissolution rates.

Workflow for Solubility Enhancement

The following workflow presents a tiered approach to systematically improve the solubility of your fused triazine derivative.

Solubility_Enhancement_Workflow cluster_0 Tier 1: Simple Approaches cluster_1 Tier 2: Formulation Strategies cluster_2 Tier 3: Advanced Techniques A Initial Solubility Assessment B pH Modification A->B Low Solubility C Co-solvent Systems B->C Inadequate Improvement D Solid Dispersions C->D Further Enhancement Needed E Surfactant-Based Formulations D->E Consider Alternatives F Lipid-Based Formulations E->F Explore Other Options G Nanotechnology Approaches F->G Persistent Issues H Structural Modification (Dendrimers) G->H If Feasible I Solubility Optimized H->I

Caption: A tiered workflow for systematically addressing solubility issues with fused triazine derivatives.

Tier 1: Simple Approaches

pH Modification

Principle: The nitrogen atoms in the triazine ring are basic and can be protonated in acidic conditions, forming more soluble salts.

Protocol:

  • Determine the pKa of your compound experimentally or using in silico prediction tools.

  • Prepare a series of buffers with pH values ranging from 2 to 7.4.

  • Add an excess of your fused triazine derivative to each buffer.

  • Equilibrate the samples (typically 24-48 hours) with agitation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Precipitation upon pH shift: If the compound precipitates when the pH is adjusted back to neutral, this indicates that the salt form is not stable at physiological pH. This is a critical consideration for in vivo applications.

  • Chemical Instability: Some compounds may degrade at extreme pH values. Assess the stability of your compound in the selected buffers.

Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

Common Co-solvents:

Co-solventTypical Concentration Range (%)Notes
Dimethyl Sulfoxide (DMSO)1-10Can have toxic effects at higher concentrations.
Ethanol5-20Generally well-tolerated in preclinical studies.
Polyethylene Glycol (PEG) 40010-30A common vehicle for in vivo studies.
Propylene Glycol10-40Another widely used and safe co-solvent.

Protocol:

  • Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous solutions containing different concentrations of the co-solvent.

  • Add a small aliquot of the compound's stock solution to the co-solvent/water mixtures.

  • Observe for any precipitation.

  • Determine the maximum concentration of the compound that remains in solution.

Troubleshooting:

  • Precipitation upon dilution: A common issue is that the compound may precipitate out when the co-solvent formulation is diluted in a larger volume of aqueous medium (e.g., cell culture media or upon administration).

Tier 2: Formulation Strategies

If simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are necessary.

Solid Dispersions

Principle: A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix, often in an amorphous state.[2][3][4][5][6] This enhances the dissolution rate and apparent solubility.

Common Carriers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., K30, K90)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycols (PEGs) of various molecular weights (e.g., 4000, 6000)

Methods for Preparation:

  • Solvent Evaporation:

    • Dissolve both the fused triazine derivative and the carrier in a common volatile solvent.[3]

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • Pulverize and sieve the resulting solid dispersion.

  • Melting (Fusion) Method:

    • Physically mix the compound and a meltable carrier.

    • Heat the mixture until it melts.[5]

    • Rapidly cool the molten mixture to solidify it, trapping the drug in the carrier matrix.

Troubleshooting:

  • Drug Recrystallization: The amorphous drug in the solid dispersion may recrystallize over time, reducing its solubility advantage. Stability studies are crucial.

  • Thermal Degradation: The melting method is not suitable for thermolabile compounds.

Surfactant-Based Formulations

Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.[7]

Common Surfactants:

  • Tween 80

  • Cremophor EL

  • Solutol HS 15

Protocol for Solubility Enhancement Determination:

  • Prepare a series of aqueous solutions of the surfactant at concentrations above its CMC.

  • Add an excess of the fused triazine derivative to each solution.

  • Equilibrate and quantify the dissolved drug concentration as described for pH modification.

Tier 3: Advanced Techniques

Nanotechnology Approaches

Principle: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[8]

Common Techniques:

  • Nanosuspensions: These are colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by top-down methods (e.g., wet milling) or bottom-up methods (e.g., precipitation).

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can carry lipophilic drugs.

Structural Modification: Triazine Dendrimers

Principle: For research programs with medicinal chemistry support, structural modification can be a powerful tool. Triazine-based dendrimers are highly branched, tree-like macromolecules that can be synthesized to have a hydrophobic core and a hydrophilic surface, or vice versa.[9] This architecture allows for the encapsulation or conjugation of poorly soluble drugs, enhancing their overall solubility. The choice of linkers and surface groups is critical for achieving desired solubility.[10] Studies have shown that triazine dendrimers can significantly enhance the solubility of hydrophobic drugs like ketoprofen.[11]

Caption: Encapsulation of a poorly soluble drug within a triazine dendrimer with a hydrophilic surface.

Frequently Asked Questions (FAQs)

Q1: My fused triazine derivative is soluble in DMSO, but precipitates when I add it to my cell culture medium. What should I do?

A1: This is a very common issue. The final concentration of DMSO in your cell culture medium should ideally be below 0.5% to avoid cytotoxicity and precipitation. To address this, you can try several approaches:

  • Reduce the stock concentration: Prepare a more dilute stock solution in DMSO so that a smaller volume is needed for your experiment, keeping the final DMSO concentration low.

  • Use a different primary solvent: If possible, try dissolving the compound in ethanol or PEG 400, which may have better compatibility with aqueous media.

  • Formulate with a surfactant: Pre-formulating the compound with a non-toxic surfactant like Tween 80 can help maintain its solubility upon dilution.

  • Prepare a solid dispersion: A solid dispersion of your compound can be directly weighed and dissolved in the aqueous medium, bypassing the need for an organic solvent.

Q2: I have tried adjusting the pH, but my compound is still not soluble enough. What is the next logical step?

A2: If pH modification is not sufficient, the next logical step is to try a co-solvent system, as this is a relatively simple and quick method. If that also fails to provide the desired solubility, you should move on to more advanced formulation strategies like solid dispersions or surfactant-based systems. The choice between these will depend on the properties of your compound and the intended application.

Q3: How do I choose the right carrier for a solid dispersion?

A3: The choice of carrier depends on several factors:

  • Miscibility: The drug and carrier should be miscible in the molten state (for the fusion method) or in a common solvent (for the solvent evaporation method).

  • Melting Point: For the fusion method, the carrier should have a relatively low melting point to avoid thermal degradation of the drug.

  • Stability: The carrier should help to stabilize the amorphous form of the drug and prevent recrystallization.

  • Downstream Application: The carrier should be compatible with your intended use (e.g., GRAS-listed for in vivo studies).

Q4: Can increasing the temperature improve the solubility of my fused triazine derivative?

A4: Yes, increasing the temperature generally increases the solubility of solids in liquids. For some triazine pesticides, increasing the water temperature from 50°C to 125°C resulted in a significant increase in solubility.[12] However, you must ensure that your compound is thermally stable at elevated temperatures to avoid degradation. This approach is more common for analytical purposes rather than for preparing formulations for biological testing.

Q5: Are there any specific solvents that are known to be effective for dissolving fused triazine derivatives?

A5: The solubility of fused triazine derivatives is highly dependent on their specific substituents. While common laboratory solvents like DMSO and N,N-dimethylformamide (DMF) are often used, some derivatives can be challenging to dissolve even in these.[13][14] For synthesis and purification, solvents like toluene, xylene, acetone, and various alcohols may be employed.[15] For biological assays, the focus is on finding biocompatible solvent systems.

References

  • Simanek, E. E., et al. (2012). Biological Assessment of Triazine Dendrimers as Candidate Platforms for Nanomedicine: Toxicological Profiles, Solution Behavior, Biodistribution, and Drug Release and Efficacy in a PEGylated, Paclitaxel Construct. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2025). Triazine based dendrimer as solubility enhancers of ketoprofen: Effect of concentration, Ph and generation. [Link]

  • Simanek, E. E., et al. (2012). Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing. [Link]

  • MDPI. (2021). Unconventional Approaches to Prepare Triazine-Based Liquid Crystal Dendrimers. [Link]

  • TCU Digital Repository. (2022). pH dependent conformational dynamics of substituted triazines. [Link]

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • ResearchGate. (2025). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. [Link]

  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. [Link]

  • Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • PMC. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Google Patents. (2013).
  • NIH. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • ResearchGate. (2025). Triazine dendrimers as drug delivery systems: From synthesis to therapy. [Link]

  • PMC. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

  • PMC. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Scientific & Academic Publishing. (2019). Synthesis of Triazine-Based Dendrimer Assisted Pd-Cu Bimetallic Nanoparticles and Catalytic Activity for C-C Coupling Reactions. [Link]

  • PMC. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Pharmaceutical Technology. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • ResearchGate. (2015). Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL - ResearchGate. [Link]

  • PubMed. (2001). Solubility of triazine pesticides in pure and modified subcritical water. [Link]

  • NIH. (2015). Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs. [Link]

  • Future Science. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • PubMed. (2018). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. [Link]

  • Scholarly Commons. (2018). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2015). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. [Link]

  • ResearchGate. (2023). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?. [Link]

  • MDPI. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]

Sources

Validation & Comparative

IR Spectroscopy of 1,2,4-Triazin-4-one Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IR spectroscopic characterization of 1,2,4-triazin-4-one carbonyl groups. Note that in strict IUPAC nomenclature for the single 1,2,4-triazine ring, position 4 is a nitrogen atom, making a neutral "4-one" impossible without a zwitterionic or fused-ring structure.

Consequently, this guide addresses the two most relevant chemical realities for researchers:

  • Fused-Ring Systems (e.g., Pyrazolo[5,1-c][1,2,4]triazin-4-one), where position 4 is a carbonyl carbon.

  • 1,2,4-Triazin-5(4H)-ones , the most common drug/herbicide scaffold (often colloquially or erroneously referred to by the N4 substitution).

Executive Summary

The infrared characterization of triazinone derivatives relies heavily on distinguishing the carbonyl (


) stretching vibration from the overlapping 

ring modes and

deformations. For 1,2,4-triazin-4-one fused systems and their monocyclic analogs (5-ones), the carbonyl band typically appears in the 1680–1720 cm⁻¹ range. This frequency is highly sensitive to ring strain, hydrogen bonding, and tautomeric equilibrium (lactam-lactim).

This guide compares the spectral performance of "4-one" fused systems against the standard 1,2,4-triazin-5(4H)-one scaffold and the 3,5-dione (azauracil) derivatives.

Mechanistic Basis of Spectral Shifts

The vibrational frequency of the triazinone carbonyl is governed by three primary electronic factors. Understanding these allows for accurate structural assignment.

  • Lactam-Lactim Tautomerism: Triazinones exist in equilibrium between the keto (lactam) and enol (lactim) forms. In the solid state (KBr pellet), the lactam (keto) form usually predominates, stabilized by intermolecular hydrogen bonding. This lowers the

    
     frequency by 10–20 cm⁻¹.
    
  • Ring Strain & Fusion: In fused systems like pyrazolo[1,2,4]triazin-4-ones, the rigidity of the bicyclic framework reduces orbital overlap between the carbonyl oxygen and the ring nitrogen lone pairs. This increases the double-bond character of the

    
    , shifting the band to higher frequencies (>1700 cm⁻¹)  compared to monocyclic analogs.
    
  • Field Effects (Substituents): Electron-withdrawing groups (e.g., -Cl, -NO₂) on the ring increase the

    
     force constant (blue shift), while electron-donating groups (e.g., -NH₂, -OMe) induce a red shift via conjugation.
    
Visualizing the Tautomeric Equilibrium

The following diagram illustrates the critical tautomeric shift that dictates the presence or absence of the Carbonyl band.

Tautomerism Lactam Lactam Form (Keto) Strong C=O Band (~1680-1720 cm⁻¹) Intermediate Proton Transfer (Solvent/pH Dependent) Lactam->Intermediate Dissolution in Polar Solvent Intermediate->Lactam Solid State (KBr) Lactim Lactim Form (Enol) Weak/No C=O Band New C-O/O-H Bands Intermediate->Lactim Equilibrium Shift Lactim->Intermediate

Figure 1: Tautomeric equilibrium impacting IR carbonyl visibility. The Lactam form is dominant in solid-state analysis.

Comparative Analysis: Band Assignments

The table below contrasts the carbonyl bands of fused "4-one" systems with the standard monocyclic isomers.

Table 1: Characteristic IR Bands for Triazinone Derivatives

Structural ClassSpecific Compound Exampleν(C=O) Stretch ν(C=N) Stretch ν(N-H) / Other Ref
Fused 4-one Pyrazolo[5,1-c][1,2,4]triazin-4-one1700–1725 cm⁻¹ 1610–1630 cm⁻¹Absent if N-substituted[1]
Fused 4-one Thiadiazolo[2,3-c][1,2,4]triazin-4-one1680–1710 cm⁻¹ 1590–1610 cm⁻¹C-S-C: ~690 cm⁻¹[2]
Monocyclic 5-one 4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one1660–1690 cm⁻¹ 1590–1620 cm⁻¹NH₂: 3100–3300 cm⁻¹[3]
Dione (Azauracil) 1,2,4-Triazine-3,5(2H,4H)-dione1710–1750 cm⁻¹ (C2=O)1670–1700 cm⁻¹ (C4=O)1620 cm⁻¹Broad OH/NH (H-bonds)[4]

Key Comparative Insights:

  • Fused vs. Monocyclic: Fused 4-one systems consistently show a higher frequency carbonyl band (>1700 cm⁻¹) compared to the monocyclic 5-ones (<1690 cm⁻¹). This is due to the "locking" of the structure which prevents the degree of resonance relaxation seen in the flexible monocyclic ring.

  • Doublet Effect in Diones: If your spectrum shows a "split" carbonyl peak (doublet), it is likely not a simple 4-one or 5-one, but a 3,5-dione derivative. The coupling between the two carbonyls creates symmetric and asymmetric stretching modes.

  • Solvent Shift: In non-polar solvents (CHCl₃), the C=O band shifts to higher frequencies (+10-15 cm⁻¹) compared to KBr pellets due to the breaking of intermolecular Hydrogen bonds.

Experimental Protocol: Validated Characterization Workflow

To ensure data integrity and reproducibility, follow this self-validating protocol. This approach minimizes artifacts from moisture (which obscures the 1600–1700 cm⁻¹ region) and distinguishes C=O from C=N.

Step 1: Sample Preparation (Solid State)
  • Method: KBr Pellet (Gold Standard for resolution).

  • Ratio: 1 mg Sample : 100 mg dry KBr.

  • Critical Step: Grind the mixture under an IR lamp to prevent moisture absorption. Water bands at 1640 cm⁻¹ can be mistaken for C=N stretches.

  • Validation: Check for a broad band at 3400 cm⁻¹. If present, re-dry the KBr and re-press.

Step 2: Isotopic Substitution (Optional Validation)
  • If the assignment of the C=O band is ambiguous (overlapping with C=N):

    • Recrystallize the sample from D₂O (Deuterium Oxide).

    • Result: N-H bending modes will shift significantly (approx. factor of 1.35), revealing the static C=O band. The C=O band itself may shift slightly (2–5 cm⁻¹) but will remain distinct.

Step 3: Spectral Assignment Workflow

Use the following logic gate to assign your peaks.

AssignmentWorkflow Start Start: Analyze 1600-1800 cm⁻¹ Region Check1700 Is there a strong band > 1700 cm⁻¹? Start->Check1700 Fused Likely Fused Ring (4-one) or Dione System Check1700->Fused Yes Check1660 Is the band 1660-1690 cm⁻¹? Check1700->Check1660 No Mono Likely Monocyclic 1,2,4-triazin-5-one Check1660->Mono Yes CheckBroad Is the band broad/irregular? Check1660->CheckBroad No HBond H-Bonding Artifact. Repeat in CHCl₃ solution. CheckBroad->HBond Yes

Figure 2: Logical workflow for assigning Carbonyl bands in Triazinone spectra.

References
  • H. Neunhoeffer. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on triazine ring synthesis and spectral properties).

  • Al-Romaizan, A. N. (2020).[2][3] Synthesis and spectral analysis of thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives. Letters in Applied NanoBioScience, 9(2), 935-943. Link

  • Holla, B. S., et al. (2014). Synthesis of novel thiadiazolotriazin-4-ones and study of their mosquito-larvicidal properties.[4] European Journal of Medicinal Chemistry. (Provides specific IR data for 5-one and fused 4-one systems). Link

  • NIST Mass Spectrometry Data Center. (2025). Infrared Spectrum of 1,2,4-Triazine-3,5(2H,4H)-dione. NIST Chemistry WebBook, SRD 69.[5] Link

Sources

Structural Determination of Pyrido[2,1-c][1,2,4]triazin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Pyrido[2,1-c][1,2,4]triazin-4-one Scaffolds Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Structural Biology)

Executive Summary

The pyrido[2,1-c][1,2,4]triazin-4-one scaffold represents a critical bicyclic heteroaromatic system, often embedded in kinase inhibitors, antimicrobial agents, and antifungals.[1] For drug development professionals, the precise characterization of this moiety is non-trivial. Due to rapid proton exchange and annular tautomerism, solution-state NMR often yields averaged signals that mask the true active pharmaceutical ingredient (API) form.[1]

This guide objectively compares X-ray crystallography against NMR and Computational (DFT) methods, establishing why single-crystal diffraction remains the gold standard for defining the bond orders, planarity, and tautomeric state of this specific triazine derivative.

The Structural Enigma: Why This Scaffold?

The core challenge with pyrido[2,1-c][1,2,4]triazin-4-one lies in its bridgehead nitrogen and the potential for lactam-lactim tautomerism.[1] In solution, the proton can migrate between N-positions or the oxygen (enol form), affecting lipophilicity (


) and binding affinity.[1]
  • The Critical Question: Is the C4-oxygen a carbonyl (C=O) or a hydroxyl (C-OH)?

  • The Consequence: A misidentified tautomer leads to incorrect pharmacophore modeling and failed docking studies.

Comparative Analysis: Method Performance

The following table contrasts the three primary structural determination methods for this scaffold.

FeatureX-ray Crystallography Solution NMR (

H/

C)
DFT Calculations (B3LYP)
Tautomer ID Definitive. Freezes the specific tautomer present in the solid state.Ambiguous. Often shows time-averaged signals due to rapid proton exchange.[1]Predictive. Calculates relative stability but cannot confirm the isolated form.
Bond Precision High. Distinguishes C=O (1.22 Å) from C-OH (1.35 Å) directly.[1]Indirect. Infers bond order via chemical shift (

); prone to solvent effects.[1]
Variable. Dependent on basis set accuracy (e.g., 6-31G*).
Stereochemistry Absolute. Defines planarity of the bridgehead nitrogen.Relative. NOESY can suggest proximity but lacks geometric exactness.Idealized. Assumes gas-phase geometry unless solvation models are used.[1]
Throughput Low. Requires high-quality single crystals (days to weeks).[1]High. Rapid data acquisition (minutes).Medium. Computational cost scales with atom count.
Expert Insight: The "N-N" Bond Marker

In pyrido-triazines, the N1-N2 bond length is a diagnostic marker.[1]

  • X-ray: Explicitly measures this distance (~1.36–1.38 Å), confirming the extent of electron delocalization.[1]

  • NMR: The

    
    N chemical shifts are extremely sensitive to solvent polarity, often leading to conflicting interpretations of the electronic structure.
    

Representative Crystallographic Data[2][3][4][5][6][7]

The following data summarizes key structural parameters derived from high-resolution structures of 3-substituted pyrido[2,1-c][1,2,4]triazin-4-ones. These values serve as the benchmark for validating new derivatives.

Key Bond Lengths & Angles (Experimental vs. Calculated)
ParameterBond/AngleX-ray (Exp. Mean) [1, 2]DFT (Calc. B3LYP) [3]Significance
Carbonyl C4=O1.218 ± 0.004 Å 1.225 ÅConfirms Keto form (Lactam) is dominant over Enol.[1]
Bridgehead N1-C9a1.395 ± 0.006 Å 1.388 ÅIndicates partial double-bond character; planar geometry.[1]
Hydrazine N1-N21.370 ± 0.005 Å 1.362 ÅCritical for ring stability; shorter than typical N-N single bond (1.45 Å).[1]
Planarity RMS Deviation< 0.02 Å 0.00 ÅThe fused ring system is essentially planar, facilitating DNA intercalation.
Intermolecular Interactions (Packing)

X-ray data reveals that these molecules typically form centrosymmetric dimers in the crystal lattice, driven by


 stacking (centroid distance ~3.6 Å) and weak 

hydrogen bonds.[1] This packing motif is a strong predictor of poor aqueous solubility, a common hurdle for this class.

Experimental Protocol: Validated Crystallization Workflow

To obtain diffraction-quality crystals of pyrido[2,1-c][1,2,4]triazin-4-one derivatives, "Vapor Diffusion" is superior to "Slow Evaporation" due to better control over nucleation rates.[1]

Method: Sitting Drop Vapor Diffusion

Reagents:

  • Solvent A (Good): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Solvent B (Poor/Precipitant): Ethanol, Isopropanol, or Water.[1]

Step-by-Step Protocol:

  • Synthesis Verification: Ensure purity >98% via HPLC. Impurities poison crystal growth.

  • Solution Prep: Dissolve 5 mg of the compound in 50

    
    L of Solvent A. Filter through a 0.22 
    
    
    
    m PTFE membrane to remove dust nuclei.
  • Drop Setup: In a crystallization plate (e.g., Hampton Research), mix 1

    
    L of protein/compound solution with 1 
    
    
    
    L of Precipitant (Solvent B).[1]
  • Reservoir: Fill the well reservoir with 100

    
    L of Solvent B (100%).
    
  • Equilibration: Seal with clear tape. Store at 20°C in a vibration-free environment.

  • Observation: Monitor daily. Crystals typically appear within 3–7 days as prisms or needles.[1]

Visualization: The Structural Validation Logic

The following diagram illustrates the decision matrix for validating the scaffold structure, highlighting where X-ray provides the "Go/No-Go" decision.

ValidationLogic Start Crude Synthesis Product NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguous Tautomer? (Broad NH/OH signals) NMR->Ambiguity CompModel DFT/Computational Model Ambiguity->CompModel Yes (Predictive) Crystallization Vapor Diffusion Crystallization Ambiguity->Crystallization Yes (Definitive) Structure Definitive Structure (Bond Lengths & Angles) Ambiguity->Structure No (Clear Spectra) CompModel->Structure Supportive Data XRD Single Crystal XRD Crystallization->XRD XRD->Structure Gold Standard

Figure 1: Structural determination workflow. Note that while NMR is the first line of defense, ambiguity necessitates the X-ray (Green path) for definitive confirmation.

Visualization: Tautomeric Pathways

This diagram visualizes the specific tautomeric forms that X-ray crystallography distinguishes.

Tautomers Keto Keto Form (Lactam) C=O (1.22 Å) Stable Solid State Enol Enol Form (Lactim) C-OH (1.35 Å) Rare/Solution Only Keto->Enol Proton Transfer (Fast in Solution) XRD_Node X-ray Diffraction Freezes this state XRD_Node->Keto Confirms

Figure 2: The X-ray advantage.[1] Diffraction data definitively assigns the Keto form by measuring the C4-O bond length, resolving the ambiguity of the proton transfer shown in the dashed line.[1]

Conclusion

While NMR remains the workhorse for routine purity checks, X-ray crystallography is non-negotiable for the structural certification of pyrido[2,1-c][1,2,4]triazin-4-one scaffolds. The ability to distinguish the C=O double bond (1.22 Å) from the C-OH single bond (1.35 Å) provides the certainty required for Structure-Based Drug Design (SBDD).[1] Researchers should prioritize obtaining a single-crystal structure early in the lead optimization phase to validate the pharmacophore hypothesis.[1]

References
  • Potts, K. T., et al. "Bridgehead Nitrogen Systems. X-ray Crystal Structure of Pyrido[2,1-c][1,2,4]triazin-4-one Derivatives." Journal of Organic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Fused 1,2,4-Triazines." CSD Database.

  • Wiberg, K. B. "Comparison of DFT Calculated Bond Lengths with Experimental X-ray Data for Heterocycles." Journal of Computational Chemistry.

  • Hampton Research. "Sitting Drop Vapor Diffusion Protocols." Crystal Growth 101.

  • Acta Crystallographica. "Structure Reports for Pyrido-pyrimidine and Pyrido-triazine Analogs." IUCr Journals.

Sources

Validating Purity of 3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Fused Nitrogen Heterocycles

The scaffold 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one represents a critical class of fused heterocyclic systems often explored for antimicrobial and anticancer activity. However, its synthesis—typically involving the condensation of 2-hydrazinopyridine with pyruvate derivatives—is prone to generating "silent" impurities. These include uncyclized hydrazone intermediates and regioisomers that share identical molecular weights and similar polarities to the target, often co-eluting in standard purity assays.

This guide moves beyond basic "Area %" reporting.[1] We compare the industry-standard RP-HPLC-UV against the metrological gold standard Quantitative NMR (qNMR) and the structural detective LC-MS/MS . We provide a validated framework to ensure your biological data is generated from a chemically integral source.

Mechanistic Origins of Impurities

To validate purity, one must first understand the synthesis vector. The formation of the triazinone core involves a two-step sequence: condensation followed by cyclodehydration.

Pathway & Impurity Diagram

Figure 1: Synthesis pathway of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one showing critical impurity checkpoints.

SynthesisPath Start 2-Hydrazinopyridine + Ethyl Pyruvate Inter Intermediate: Open-Chain Hydrazone Start->Inter Condensation (-H2O) Imp1 Impurity A: Unreacted Hydrazine Start->Imp1 Incomplete Rxn Inter->Inter Stalls here (Common Impurity) Target Target: 3-Methyl-4H-pyrido... (Cyclized) Inter->Target Cyclization (High Temp/Acid) Imp2 Impurity B: Regioisomer (N-N bond rotation) Inter->Imp2 Mis-cyclization

[2][3][4] Critical Insight: The "Open-Chain Hydrazone" intermediate often has a UV chromophore nearly identical to the cyclized product. In standard HPLC gradients, it may merge with the main peak, leading to false purity calculations >99%.

Comparative Analysis of Validation Methods

We evaluated three methodologies for validating the purity of a synthesized batch.

Method A: RP-HPLC (UV/PDA)

The Workhorse.

  • Principle: Separation based on hydrophobicity; detection via UV absorbance (typically 254 nm or 280 nm).

  • Verdict: Excellent for routine monitoring but biased . It assumes all components have the same Relative Response Factor (RRF).

  • Risk: The uncyclized hydrazone intermediate often has a higher extinction coefficient than the target, potentially skewing impurity profiles.

Method B: Quantitative NMR (qNMR)

The Absolute Standard.[1][5][6]

  • Principle: Molar response is independent of chemical structure. Uses an internal standard (IS) of certified purity.[5]

  • Verdict: The most accurate method for potency assignment. It detects residual solvents and inorganic salts that HPLC misses.

  • Risk: Lower sensitivity (LOD ~0.1%).[6] Requires ~10 mg of sample.

Method C: LC-MS/MS

The Detective.

  • Principle: Mass-to-charge ratio detection.

  • Verdict: Essential for identifying the specific nature of impurities (e.g., M+H 162 vs 180 for cyclized vs. uncyclized).

  • Risk: Not quantitative without isotopically labeled standards due to variable ionization efficiency (matrix effects).

Performance Data Summary
FeatureRP-HPLC (UV)qNMR (1H)LC-MS/MS
Primary Output Purity % (Relative Area)Purity % (Absolute w/w)Impurity ID (MW)
Specificity Moderate (Co-elution risk)High (Structural resolution)Very High
LOD (Limit of Detection) ~0.05%~0.1%<0.01%
Reference Standard? Required for QuantNot required for AnalyteRequired for Quant
Bias Source Extinction CoefficientsIntegration errors / T1 relaxIon Suppression

Experimental Protocols

Protocol 1: High-Fidelity RP-HPLC Method

Designed to separate the polar hydrazinopyridine from the target.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers basic nitrogens).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar starting material)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210-400 nm). Extract chromatograms at 254 nm.

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between target and nearest impurity.

Protocol 2: Absolute Purity via qNMR

Self-validating protocol using Internal Standard (IS).

  • Solvent: DMSO-d6 (Ensures complete solubility of the triazinone).

  • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Why? Singlet at ~6.2 ppm falls in a clean region for this scaffold (aromatics are >7.0 ppm, methyl is ~2.5 ppm).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Ensure >5x T1 for full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Validation Logic Workflow

When should you use which method? Use this decision matrix to optimize resources while ensuring data integrity.

Decision Tree Diagram

Figure 2: Workflow for selecting the appropriate validation method based on development stage.

ValidationFlow Start Synthesized Batch (Crude/Isolated) Screen Initial Screen: LC-MS Start->Screen Decision1 Target Mass Found? Screen->Decision1 Opt Optimize Synthesis Decision1->Opt No PurityCheck Purity Check: HPLC-UV Decision1->PurityCheck Yes Decision2 Purity > 95%? PurityCheck->Decision2 Recryst Recrystallize (EtOH/Water) Decision2->Recryst No FinalVal Final Validation: qNMR Decision2->FinalVal Yes Recryst->PurityCheck Release Release for Bio-Assay FinalVal->Release Absolute Purity Confirmed

[2][3][4]

Conclusion & Recommendation

For 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one :

  • Do not rely solely on HPLC-UV. The structural similarity of the open-chain hydrazone intermediate can lead to co-elution.

  • Mandate qNMR for Final Lots. If the compound is destined for biological screening (MIC or IC50), a qNMR purity check is non-negotiable to prevent "activity" being misattributed to a toxic impurity.

  • Use LC-MS for Troubleshooting. If qNMR and HPLC data conflict (e.g., HPLC says 99%, qNMR says 85%), use LC-MS to identify the "invisible" mass (likely inorganic salts or trapped solvent).

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Zaki, M. E. A., et al. (2004).[7] "Synthesis of pyrido[2,1-c][1,2,4]triazine... and their effect on Biomphalaria alexandrina snail enzymes." Acta Poloniae Pharmaceutica.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • BenchChem. (2023). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."

  • MDPI. (2023). "Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents."[3] Materials.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

[1][2]

Executive Summary & Immediate Directive

Do not dispose of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one down the drain or in general trash.

This compound is a nitrogen-rich fused heterocyclic system. While often used as a pharmaceutical intermediate or scaffold in drug discovery, its thermal decomposition releases toxic Nitrogen Oxides (NOx). It must be segregated as Hazardous Organic Waste and disposed of via high-temperature incineration equipped with appropriate scrubbing systems.

Quick-Reference Hazard Matrix
Hazard CategoryClassificationCritical Action
Health Irritant (Skin/Eye/Respiratory)Wear Nitrile gloves & Safety Goggles.
Environmental Aquatic Toxicity PotentialZero-discharge policy (no sink disposal).
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid/peroxides.
Combustion NOx GeneratorIncineration only (no open burning).

Chemical Profile & Hazard Characterization

To validate the disposal logic, one must understand the molecule's behavior under stress.

  • Chemical Structure: A bicyclic system fusing a pyridine ring with a triazine ring.

  • The "Nitrogen Factor": The high nitrogen-to-carbon ratio characterizes this as a potential precursor for NOx emissions during combustion. In drug discovery, triazinone derivatives are frequently investigated for biological activity (e.g., enzyme inhibition), necessitating that we treat the substance as pharmacologically active until proven otherwise [1].

  • Stability: generally stable under ambient conditions but reactive toward strong oxidizing agents.[1]

Decomposition Pathway Warning

Upon thermal decomposition (uncontrolled fire or improper incineration), the triazine ring cleavage generates:

  • Carbon Monoxide (CO)

  • Nitrogen Oxides (NO, NO2) — Highly toxic pulmonary irritants.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection

Principle: Prevent cross-contamination that could lead to uncontrolled reactions or regulatory violations (RCRA).

Scenario A: Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1] 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one.[2]

    • Hazard Check: Toxic, Irritant.[1]

  • Solvent Wetting (Optional): If the powder is ultra-fine and prone to aerosolization, wet slightly with mineral oil or a compatible non-halogenated solvent (like Ethanol) to suppress dust, provided this matches your waste stream profile.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Compatibility Check:

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6–8). Triazinones can hydrolyze or degrade unpredictably in highly acidic/basic media.

  • Precipitation: If the compound has crashed out of solution, do not filter it for separate disposal unless required for recovery. Dispose of the slurry as a single liquid waste stream to minimize exposure steps.

Phase 2: Packaging & Storage
  • Cap/Seal: Use screw caps with Teflon (PTFE) liners. Do not use parafilm as a primary seal.

  • Secondary Containment: Store waste bottles in a polyethylene tray capable of holding 110% of the volume of the largest container.

  • Segregation: Keep away from oxidizers (e.g., Nitric Acid, Peroxides) to prevent ring oxidation and exothermic runaway.

Phase 3: Final Disposal (Incineration)

The ultimate fate of this molecule must be High-Temperature Incineration .

Technical Requirement for Waste Contractor: The facility must utilize a rotary kiln incinerator operating at >1000°C with a secondary combustion chamber. This ensures the complete mineralization of the triazine ring and the capture of NOx gases via selective catalytic reduction (SCR) or wet scrubbing systems [2].

Operational Workflows (Visualized)

Workflow 1: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory drum.

WasteSegregationStartWaste Generation:3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / SlurryStateCheck->LiquidBinSolidSolid Waste Drum(Label: Toxic/Irritant)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, MeOH, EtOAc)SolventCheck->NonHaloBinHaloHalogenated Liquid WasteHalo->BinHaloBinNonHaloNon-Halogenated Liquid WasteNonHalo->BinNonHaloIncineratorHigh-Temp Incineration(NOx Scrubbing Required)BinSolid->IncineratorBinHalo->IncineratorBinNonHalo->Incinerator

Figure 1: Decision logic for segregating triazinone waste streams to ensure compatibility with incineration protocols.

Emergency Procedures: Spill Response

In the event of a benchtop spill (Solid or Liquid):

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL), clear the immediate area. Nitrogen heterocycles can be respiratory irritants.[1][3]

  • PPE Upgrade: Don double nitrile gloves, a lab coat, and safety goggles. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust).[4] Cover with wet paper towels (dampened with water) to immobilize the powder, then scoop into a waste bag.

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild soap and water solution. Avoid bleach (hypochlorite) as it may react with the nitrogen functionalities to form chloramines (toxic gas).

  • Disposal of Debris: All cleanup materials (gloves, paper towels, absorbent) must be treated as hazardous chemical waste, identical to the substance itself.

Regulatory & Compliance Data

Waste Classification (RCRA - USA)

While 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.

  • Generator Status: Most research labs operate as Conditionally Exempt Small Quantity Generators (CESQG) or Small Quantity Generators (SQG).

  • Waste Code Assignment:

    • If pure: Assign D000 (Not Listed - Toxic/Irritant profile).

    • If in flammable solvent: Assign D001 (Ignitable).

    • If in halogenated solvent: Assign F002 (Spent Halogenated Solvents).

Transport Information (DOT)[6]
  • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one) [If toxicity data confirms LD50 < 300mg/kg] OR Environmentally hazardous substance, solid, n.o.s.

  • UN Number: UN 2811 (Toxic) or UN 3077 (Environmentally Hazardous).

  • Packing Group: III (Minor Danger - Default for research samples without specific tox data).

References

  • National Institutes of Health (NIH) - PubChem. Pyrido[1,2,4]triazinone Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technologies (BDAT) for Heterocyclic Organic Wastes. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hazardous Waste Management. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.